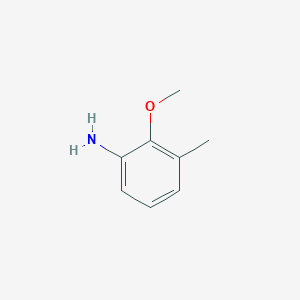

2-Méthoxy-3-méthylaniline

Vue d'ensemble

Description

Syndros est une formulation liquide de dronabinol, une forme synthétique de delta-9-tétrahydrocannabinol (Δ⁹-THC), qui est le principal composant psychoactif du cannabis. C'est le premier et le seul cannabinoïde liquide approuvé par la FDA pour traiter l'anorexie associée à la perte de poids chez les patients atteints du VIH/SIDA ainsi que les nausées et les vomissements induits par la chimiothérapie chez les patients qui n'ont pas répondu aux traitements antiémétiques conventionnels .

Applications De Recherche Scientifique

Syndros a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie des cannabinoïdes et le développement de nouveaux cannabinoïdes synthétiques.

Biologie : Syndros est utilisé dans la recherche sur le système endocannabinoïde et son rôle dans divers processus physiologiques.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de l'anorexie, des nausées et des vomissements. Des recherches sont également en cours pour explorer son potentiel dans le traitement d'autres affections telles que la douleur chronique et les troubles neurologiques.

Industrie : Syndros sert de modèle pour le développement d'autres formulations liquides de cannabinoïdes et leur production industrielle

5. Mécanisme d'Action

Le dronabinol exerce ses effets en agissant comme agoniste partiel au niveau des récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle crucial dans la régulation de divers processus physiologiques tels que l'appétit, la sensation de douleur, l'humeur et la mémoire. En se liant à ces récepteurs, le dronabinol mime les effets des cannabinoïdes naturels, ce qui entraîne une augmentation de l'appétit et une réduction des nausées et des vomissements .

Composés Similaires :

Nabilone : Un autre cannabinoïde synthétique présentant des similitudes structurales avec le delta-9-tétrahydrocannabinol. Il est utilisé pour traiter les nausées et les vomissements induits par la chimiothérapie.

Cannabidiol (CBD) : Un cannabinoïde non psychoactif présent dans le cannabis, utilisé pour ses effets thérapeutiques potentiels dans le traitement de l'épilepsie, de l'anxiété et de la douleur chronique.

Nabiximols : Une combinaison de delta-9-tétrahydrocannabinol et de cannabidiol, utilisée pour traiter la spasticité dans la sclérose en plaques.

Unicité de Syndros : Syndros est unique en raison de sa formulation liquide, qui permet un dosage flexible et une apparition rapide de l'action par rapport à d'autres formes de dronabinol telles que les capsules. Cela le rend particulièrement utile pour les patients qui ont des difficultés à avaler des comprimés ou qui nécessitent des ajustements précis de la dose .

Mécanisme D'action

Target of Action

As an aniline derivative, it may interact with various enzymes and receptors in the body .

Mode of Action

Anilines, in general, can undergo various reactions such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.

Biochemical Pathways

Anilines are known to be involved in various chemical reactions, including the synthesis of indoles and indazoles, which have potential neurochemical activity .

Pharmacokinetics

The compound’s molecular weight (13718 g/mol) and its solubility in DMSO and methanol suggest that it may have reasonable bioavailability .

Result of Action

Anilines and their derivatives have been studied for their potential roles in various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory cases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-methylaniline. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Analyse Biochimique

Biochemical Properties

2-Methoxy-3-methylaniline is a derivative of aniline and is used in the preparation of indoles and indazoles with potential neurochemical activity . It is also used in the preparation of quinoline-based antiviral agents

Molecular Mechanism

It is known that anilines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation

Temporal Effects in Laboratory Settings

It is known that the compound is a brown oil and is soluble in DMSO and methanol

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le dronabinol, ingrédient actif de Syndros, est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :

Réaction de Condensation : La première étape implique la condensation de l'olivetol avec le citral pour former un intermédiaire clé.

Cyclisation : Cet intermédiaire subit une cyclisation pour former la structure de base du dronabinol.

Hydrogénation : Le produit cyclisé est ensuite hydrogéné pour obtenir le dronabinol.

Méthodes de Production Industrielle : La production industrielle de dronabinol implique l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement élevé et une pureté optimale. Le processus est mené dans des conditions contrôlées pour préserver la stabilité et l'efficacité du produit final. La formulation liquide de Syndros permet un dosage flexible et une administration facile .

Types de Réactions :

Oxydation : Le dronabinol peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de divers métabolites oxydés.

Réduction : Des réactions de réduction peuvent se produire, bien qu'elles soient moins fréquentes que l'oxydation.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau du cycle aromatique, conduisant à la formation de différents dérivés.

Réactifs et Conditions Communs :

Agents Oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents Réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Réactifs de Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués du dronabinol .

Comparaison Avec Des Composés Similaires

Nabilone: Another synthetic cannabinoid with structural similarities to delta-9-tetrahydrocannabinol. It is used to treat nausea and vomiting caused by chemotherapy.

Cannabidiol (CBD): A non-psychoactive cannabinoid found in cannabis, used for its potential therapeutic effects in treating epilepsy, anxiety, and chronic pain.

Nabiximols: A combination of delta-9-tetrahydrocannabinol and cannabidiol, used for treating spasticity in multiple sclerosis.

Uniqueness of Syndros: Syndros is unique due to its liquid formulation, which allows for flexible dosing and rapid onset of action compared to other forms of dronabinol such as capsules. This makes it particularly useful for patients who have difficulty swallowing pills or require precise dose adjustments .

Propriétés

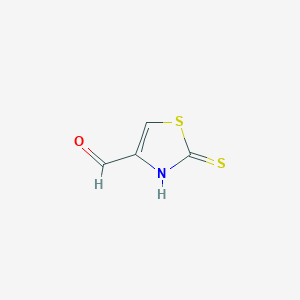

IUPAC Name |

2-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJHAHJVYPRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495171 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-30-2 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

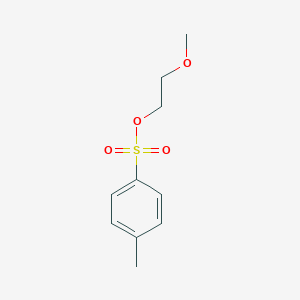

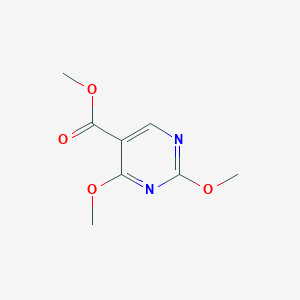

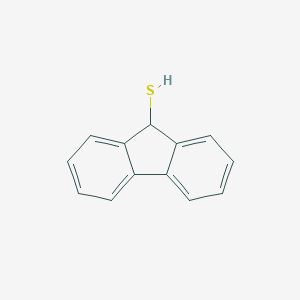

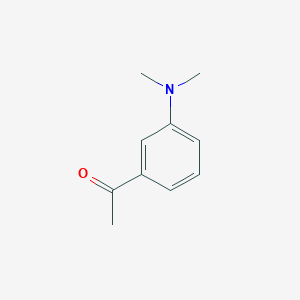

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)